Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring an electron-rich pyridine core functionalized with both electron-donating ethoxy and methyl groups, imparts specific reactivity and stability characteristics. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, stability profile, and handling protocols. We will delve into the mechanistic underpinnings of its primary application in Suzuki-Miyaura cross-coupling reactions and discuss the key degradation pathways, namely protodeboronation and oxidation, that are critical considerations for its effective use in complex molecule synthesis.
Introduction
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, valued for their ability to engage in hydrogen bonding and other key biological interactions. (2-Ethoxy-5-methylpyridin-3-yl)boronic acid serves as a versatile building block for introducing this privileged heterocycle into larger molecular frameworks. As a member of the boronic acid family, its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.[1]
Understanding the interplay between the compound's structure and its stability is paramount for its successful application. The boronic acid functional group, while highly effective in catalysis, is susceptible to degradation pathways that can diminish reaction yields and introduce impurities. This guide aims to provide researchers with the foundational knowledge to effectively utilize (2-Ethoxy-5-methylpyridin-3-yl)boronic acid by anticipating its behavior and implementing appropriate handling and reaction conditions.
Molecular Structure and Physicochemical Properties
The structure of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is defined by a pyridine ring substituted at the 2-, 3-, and 5-positions. The boronic acid group [-B(OH)₂] is located at the 3-position, ortho to the electron-donating ethoxy group (-OCH₂CH₃) at the 2-position. A methyl group (-CH₃) resides at the 5-position. This substitution pattern creates an electron-rich aromatic system that influences the reactivity of the C-B bond.
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Caption: 2D Structure of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
Table 1: Physicochemical Properties of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid
| Property | Value | Source |
| CAS Number | 1162256-87-2 | Vendor Data |
| Molecular Formula | C₈H₁₂BNO₃ | Vendor Data |
| Molecular Weight | 181.00 g/mol | Vendor Data |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Topological Polar Surface Area (TPSA) | 62.6 Ų | [2] |
| Predicted pKa | ~8.5 - 9.5 (boronic acid) | [3] |
| Predicted LogP | ~1.0 - 1.5 | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | Vendor Data |
The boronic acid moiety is a Lewis acid, capable of accepting a pair of electrons. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species. The pKa of this equilibrium is influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the ethoxy and methyl groups is expected to increase the electron density on the ring, which generally leads to a higher pKa for the boronic acid compared to unsubstituted phenylboronic acid.
Synthesis
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Caption: Plausible synthetic route via halogen-metal exchange.
General Experimental Protocol for Synthesis:
-
Reaction Setup: A solution of the starting material, 3-bromo-2-ethoxy-5-methylpyridine, in an anhydrous etheral solvent like tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Halogen-Metal Exchange: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to facilitate the halogen-metal exchange, forming the highly reactive pyridyl-lithium or pyridyl-magnesium intermediate.
-
Borylation: A borate ester, such as triisopropyl borate, is then added to the reaction mixture at the same low temperature. The organometallic intermediate attacks the electrophilic boron atom.
-
Workup: After the reaction is complete, it is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product.
-
Purification: The product is then extracted into an organic solvent, and purified, typically by recrystallization or column chromatography.
Stability and Degradation Pathways
The stability of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a critical factor in its storage and use. Like other arylboronic acids, it is susceptible to two primary degradation pathways: protodeboronation and oxidation.
4.1 Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[6] This process is often an undesired side reaction in cross-coupling reactions, leading to the formation of 2-ethoxy-5-methylpyridine as a byproduct and reducing the yield of the desired coupled product.
The mechanism of protodeboronation is highly dependent on the pH of the medium.[7]
-
Acid-Catalyzed: Under acidic conditions, the reaction proceeds through protonation of the boronic acid, followed by cleavage of the C-B bond.
-
Base-Catalyzed: In basic media, the boronic acid is converted to the more nucleophilic boronate anion. This anion can then be protonated by water or other protic species in a rate-limiting step.[8]
-
For Heteroaromatic Boronic Acids: Pyridyl boronic acids can exhibit complex behavior. The basic nitrogen atom in the pyridine ring can be protonated, forming zwitterionic species that may undergo rapid, unimolecular C-B bond fragmentation.[6]
The electron-rich nature of the (2-Ethoxy-5-methylpyridin-3-yl) ring system may influence its susceptibility to protodeboronation, a factor that must be considered during reaction optimization, particularly in the choice of base and solvent.
4.2 Oxidative Degradation
Arylboronic acids can be oxidized to the corresponding phenols (in this case, 2-ethoxy-5-methylpyridin-3-ol). This degradation can occur upon exposure to air (autoxidation) or in the presence of oxidizing agents.[9] The mechanism is thought to involve the attack of an oxygen species on the electron-deficient boron atom, followed by a 1,2-migration of the pyridyl group from the boron to the oxygen atom.[10][11]
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Caption: Key degradation pathways for the boronic acid.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid.
5.1 Handling
-
Inert Atmosphere: Due to its sensitivity to oxidation, the compound should be handled under an inert atmosphere (argon or nitrogen) whenever possible, especially when being weighed or transferred.[12][13] The use of a glovebox or Schlenk line techniques is recommended.[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[14]
-
Avoiding Inhalation: As a solid powder, care should be taken to avoid generating and inhaling dust.[14]
5.2 Storage
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: The container should be tightly sealed and stored under an inert atmosphere to prevent degradation from atmospheric moisture and oxygen.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[14]
Table 2: General Hazard Information
| Hazard Class | Statement |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Acute Toxicity | May be harmful if swallowed. |
| (Note: This information is based on typical data for similar boronic acid compounds and a specific Safety Data Sheet should always be consulted.)[14] |
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary application of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl halides or triflates.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling: [15]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (2-Ethoxy-5-methylpyridin-3-yl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand like SPhos, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water, via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction is typically worked up by partitioning between water and an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like heteroaryl boronic acids.[16] The electron-rich nature of (2-Ethoxy-5-methylpyridin-3-yl)boronic acid can facilitate the oxidative addition step but may also increase the risk of protodeboronation, requiring careful optimization of the base and reaction conditions.
Conclusion
(2-Ethoxy-5-methylpyridin-3-yl)boronic acid is a valuable synthetic intermediate for the construction of complex molecules, particularly in the field of drug discovery. Its structure, featuring an electron-rich substituted pyridine ring, dictates its reactivity and stability. While highly effective in Suzuki-Miyaura cross-coupling, its utility is contingent upon mitigating potential degradation through protodeboronation and oxidation. By understanding these fundamental properties and implementing the appropriate protocols for handling, storage, and reaction optimization, researchers can effectively harness the synthetic potential of this important building block.
References
- Aggarwal, V. K., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- ResearchGate. (n.d.).
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- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Angewandte Chemie. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- ResearchGate. (n.d.). (a)
- MDPI. (n.d.).
- Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). (PDF)
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Fisher Scientific. (n.d.).
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ChemScene. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid.
- BLDpharm. (n.d.). 1029654-27-0|(2-Methoxy-5-methylpyridin-3-yl)boronic acid.
- Vulcanchem. (n.d.). (2-Ethoxy-6-methylpyridin-3-yl)boronic acid - 1310384-30-5.
- Guidechem. (n.d.). 6-Ethoxy-5-methylpyridine-3-boronic acid 1451391-77-7 wiki.
- ACS Publications. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches.
- PubChem. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.
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